Product packaging for BIX 01294(Cat. No.:CAS No. 1392399-03-9; 935693-62-2; 935693-62-2)

BIX 01294

Cat. No.: B2619300
CAS No.: 1392399-03-9; 935693-62-2; 935693-62-2
M. Wt: 600.03
InChI Key: FMURUEPQXKJIPS-UHFFFAOYSA-N
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Description

Significance of Histone Methyltransferases in Biological Systems

Histone methyltransferases (HMTs) are a class of enzymes that catalyze the transfer of methyl groups to specific lysine (B10760008) or arginine residues on histone proteins. mdpi.combegellhouse.comresearchgate.net This methylation can have varied effects on gene expression, depending on the specific histone residue modified and the degree of methylation. researchgate.net HMTs are often referred to as the "methyl writers" of the histone code. acs.org

These enzymes are involved in a wide array of crucial biological processes, including transcriptional regulation, chromatin remodeling, DNA repair, cell cycle control, development, and differentiation. acs.orgbegellhouse.comresearchgate.netnih.gov Dysregulation of HMT activity has been linked to numerous human diseases, including various cancers and neurodegenerative disorders, highlighting their importance as potential therapeutic targets. acs.orgmdpi.commdpi.com For instance, mutations in HMTs like NSD1 and EHMT1 have been associated with intellectual disability syndromes. nih.gov Overexpression of HMTs such as G9a and GLP has been implicated in the progression of various cancers. mdpi.comashpublications.org

Overview of BIX 01294 as a Histone Methyltransferase Inhibitor

This compound is recognized as a selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). nih.govtocris.comstemcell.commedchemexpress.comrndsystems.com These enzymes are primarily responsible for catalyzing the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), a modification generally associated with transcriptional repression and the formation of euchromatin. nih.govtocris.comstemcell.com

This compound inhibits G9a and GLP by binding to the substrate peptide groove, effectively preventing the interaction with histone H3. stemcell.comstemcell.com Early research indicated IC50 values for this compound in the low micromolar range against G9a and GLP. tandfonline.comtocris.commedchemexpress.comrndsystems.com While initially considered highly selective, subsequent studies and assessments, such as those on the Chemical Probes Portal, have noted limitations in the breadth of selectivity data available, suggesting caution in interpreting results and highlighting the development of more potent and selective inhibitors like UNC0638 and A-366 in later research. tandfonline.comchemicalprobes.orgrsc.org

This compound is a quinazolin-4-amine (B77745) derivative. medchemexpress.comcellagentech.com Its chemical formula is C28H38N6O2, and it is often supplied as the trihydrochloride salt. tocris.comrndsystems.comactivemotif.com

Here is a summary of its inhibitory activity:

Target EnzymeIC50 (µM)Reference
G9a (EHMT2)1.7 - 1.9 tocris.comstemcell.commedchemexpress.comactivemotif.com
GLP (EHMT1)0.7 - 0.9 tocris.comstemcell.commedchemexpress.comrndsystems.com
Other HMTs>37 - >45 (no activity detected) tocris.commedchemexpress.comrndsystems.comchemicalprobes.org
NSD1, NSD2, NSD340 - 112 tocris.comrndsystems.com

Note: IC50 values can vary slightly depending on the assay and specific experimental conditions used in different studies.

Historical Context of this compound Identification and Early Research Applications

This compound was first reported as a small-molecule inhibitor of G9a in 2007, identified through a high-throughput screen for compounds that could inhibit histone methyltransferase activity. nih.govtandfonline.comcellagentech.comactivemotif.compnas.org Its discovery marked a significant step as one of the first potent inhibitors of a protein methyltransferase to be published. nih.govtandfonline.com

Early research applications of this compound focused on its ability to modulate H3K9 methylation levels in mammalian cells. Studies demonstrated that treatment with this compound could lead to a decrease in H3K9me2 levels, which was reversible upon removal of the inhibitor. acs.orgmedchemexpress.comactivemotif.comresearchgate.net Chromatin immunoprecipitation (ChIP) experiments confirmed a transient reduction of promoter-proximal H3K9me2 at G9a target genes in treated cells. acs.orgresearchgate.net

A notable early application of this compound was in the field of induced pluripotent stem cell (iPSC) generation. It was found that this compound could enhance the reprogramming efficiency of somatic cells, such as mouse embryonic fibroblasts and neural progenitor cells, into iPSCs. tocris.comstemcell.comcellagentech.comactivemotif.com This effect was particularly significant as it could facilitate reprogramming, sometimes even reducing the requirement for certain transcription factors like c-Myc and Sox2. stemcell.comcellagentech.com

Beyond stem cell research, early studies also explored the effects of this compound in cancer cell lines, observing that it could induce apoptosis and decrease proliferation in certain contexts, such as human neuroblastoma cells and gastric cancer cells. mdpi.comactivemotif.comresearchgate.net The structural basis for its inhibition of GLP was elucidated through co-crystal structures, providing insights into its binding mode. tocris.comstemcell.comstemcell.com

While this compound demonstrated valuable activity as an initial chemical probe for G9a/GLP, its moderate potency and some reported cellular toxicity at higher concentrations spurred the development of subsequent generations of G9a/GLP inhibitors with improved properties for research and potential therapeutic exploration. tandfonline.comchemicalprobes.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H41Cl3N6O2 B2619300 BIX 01294 CAS No. 1392399-03-9; 935693-62-2; 935693-62-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMURUEPQXKJIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017374
Record name BIX 01294 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392399-03-9
Record name BIX-01294 trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIX 01294 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIX-01294 trihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Action and Enzyme Specificity

Direct Enzymatic Inhibition of G9a Histone Methyltransferase (EHMT2)

BIX 01294 was initially identified as a selective inhibitor of G9a through high-throughput screening. nih.govmdpi.com It directly inhibits the enzymatic activity of G9a, leading to a decrease in H3K9me2 levels. activemotif.comcellagentech.comselleckchem.com

Inhibition Kinetics and Mode of Binding

This compound inhibits G9a in a reversible manner. medchemexpress.com Studies have shown that this compound inhibits G9a by competing for binding with the amino acids N-terminal to the substrate lysine (B10760008) residue on histone H3. medchemexpress.com Notably, this compound inhibits G9a in an uncompetitive manner with S-adenosyl-L-methionine (SAM), the methyl group donor cofactor for histone methyltransferases. cellagentech.comselleckchem.commedchemexpress.com This suggests that this compound binds to the enzyme-substrate complex rather than competing directly with SAM for the active site.

Reported IC50 values for this compound against G9a vary slightly depending on the assay conditions, but are generally in the low micromolar range. Initial reports indicated an IC50 of 1.7 µM. activemotif.comabcam.com Other studies have reported IC50 values of 1.9 µM and 2.7 μM. nih.govselleckchem.comstemcell.com

Enzyme IC50 (µM) Reference
G9a (EHMT2) 1.7 activemotif.comabcam.com
G9a (EHMT2) 1.9 nih.govstemcell.com
G9a (EHMT2) 2.7 selleckchem.com

Structural Basis of this compound-Target Interaction

The structural basis for the inhibition of G9a and GLP by this compound has been investigated through crystal structure analysis. The crystal structure of the catalytic SET domain of GLP in complex with this compound and S-adenosyl-L-homocysteine (AdoHcy), the demethylated form of SAM, has been determined. nih.govrcsb.orgnih.gov

The structure reveals that this compound binds within the substrate peptide groove of the enzyme, specifically at the location where residues Lys4 to Arg8 of histone H3, N-terminal to the target lysine (Lys9), would typically bind. nih.govstemcell.comrcsb.orgnih.gov This binding mode prevents the histone peptide substrate from accessing the active site. nih.gov

This compound is positioned in this groove through specific interactions with residues in the G9a and GLP binding site. These interactions include planar stacking contacts, polar hydrogen bonds, and van der Waals interactions. nih.govnih.gov The quinazoline (B50416) ring of this compound, along with its associated dimethoxy moieties and the diazepane ring, are primarily involved in these contacts. nih.gov The binding of this compound to the enzyme generates a substantial buried interface, comparable to that formed between the enzyme and the H3K4-H3R8 peptide substrate. nih.gov

A key feature contributing to the selectivity of this compound for G9a and GLP is the maximized shape complementarity between the inhibitor and helix αZ within the enzyme, a structural element absent in other histone lysine methyltransferases. nih.gov While this compound occupies the peptide binding groove, it does not extend into the target lysine-binding channel. nih.govapexbt.com

Inhibition of G9a-Like Protein (GLP/EHMT1)

This compound also inhibits the enzymatic activity of G9a-like protein (GLP), also known as EHMT1. nih.govactivemotif.comselleckchem.comabcam.comchemicalprobes.orgtocris.comnih.govguidetopharmacology.orgscbt.comuniprot.orgrndsystems.com GLP shares high sequence identity (80% in the SET domain) with G9a, and the two enzymes often function together as a heterodimer. nih.govabcam.commdpi.com

Initial studies reported varying IC50 values for this compound against GLP. Some reports indicated a significantly higher IC50 for GLP (38 µM) compared to G9a, suggesting a degree of selectivity for G9a. activemotif.comselleckchem.com However, subsequent studies conducted under optimized assay conditions demonstrated that this compound inhibits GLP with comparable or even higher potency than G9a, with reported IC50 values as low as 0.7 µM or 0.9 µM. nih.govmedchemexpress.comabcam.comstemcell.comapexbt.comtocris.com This discrepancy in reported IC50 values highlights the importance of assay conditions in determining enzyme inhibition kinetics. nih.gov

Enzyme IC50 (µM) Reference
GLP (EHMT1) 38 activemotif.comselleckchem.com
GLP (EHMT1) 0.7 abcam.comapexbt.comtocris.com
GLP (EHMT1) 0.9 medchemexpress.com
GLP (EHMT1) 1.9 nih.gov

The structural studies confirm that this compound binds to the same substrate peptide groove in GLP as it does in G9a, consistent with the high structural similarity between the SET domains of the two enzymes. nih.govrcsb.orgnih.gov

Selectivity Profile Against Other Histone Methyltransferases

Assessing the selectivity of this compound against a panel of other histone methyltransferases is crucial for understanding its specificity and potential off-target effects.

Assessment of Off-Target Activities Beyond G9a/GLP

Studies have evaluated the inhibitory activity of this compound against various other histone methyltransferases. In general, this compound shows limited or no significant activity against a range of other histone methyltransferases at concentrations where it effectively inhibits G9a and GLP. nih.govmedchemexpress.comapexbt.comchemicalprobes.orgtocris.comscbt.com

Specifically, this compound has been tested against enzymes such as PRMT1, SET7/9, ESET (SETDB1), and SUV39H1. medchemexpress.comapexbt.comchemicalprobes.orgtocris.comscbt.comfrontiersin.org No activity was detected against PRMT1, SET7/9, ESET, or SUV39H1 at concentrations up to 45 µM in some assays. medchemexpress.comchemicalprobes.org Similarly, no activity was observed against PRMT1 or SUV39H1 up to 10 µM in other assays. medchemexpress.comchemicalprobes.org One report indicates no activity at other HMTs up to 37 μM. abcam.comtocris.com

Despite this apparent selectivity against a tested panel, some reports suggest caution regarding potential off-target activities, particularly in cellular contexts where higher concentrations might be used. chemicalprobes.org The suppression of H3K9me2 in G9a-deficient cells has also been noted as a potential indicator of off-target activity. chemicalprobes.org Furthermore, this compound has been reported to inhibit H3K36 methylation by oncoproteins NSD1, NSD2, and NSD3, albeit at higher IC50 values (40-112 µM) compared to its activity against G9a and GLP. selleckchem.comtocris.com Some studies have also suggested that this compound's effects in certain cellular contexts might be independent of G9a inhibition, implying potential off-target effects. nih.gov

Enzyme Activity/IC50 Reference
PRMT1 No activity up to 45 µM / 10 µM medchemexpress.comchemicalprobes.org
SET7/9 No activity up to 45 µM medchemexpress.comchemicalprobes.org
ESET (SETDB1) No activity up to 45 µM medchemexpress.comapexbt.comchemicalprobes.org
SUV39H1 No activity up to 45 µM / 10 µM medchemexpress.comapexbt.comchemicalprobes.org
Other HMTs No activity up to 37 µM abcam.comtocris.com
NSD1 (H3K36 methyltransferase) IC50 40-112 µM selleckchem.comtocris.com
NSD2 (H3K36 methyltransferase) IC50 40-112 µM selleckchem.comtocris.com
NSD3 (H3K36 methyltransferase) IC50 40-112 µM selleckchem.comtocris.com

Comparison with Other Chemical Probes in the Same Class

This compound was one of the early small molecule inhibitors identified for G9a. mdpi.comfrontiersin.org Since its discovery, other chemical probes targeting G9a and GLP have been developed with improved potency and selectivity profiles. chemicalprobes.orgfrontiersin.org

For example, UNC0638 is described as a closely structurally related molecule to this compound that has been reported to possess better biochemical selectivity data and wider selectivity profiling. chemicalprobes.org UNC0638 is considered a more potent and highly selective probe for G9a and GLP, demonstrating over 500-fold selectivity over other histone methyltransferases and a higher toxicity/function ratio compared to this compound. frontiersin.org Another inhibitor, A-366, is also mentioned as a better characterized and more potent G9a inhibitor that might be preferable for use. chemicalprobes.org

These comparisons highlight that while this compound was a foundational tool in studying G9a/GLP, newer inhibitors with enhanced properties are available and may be more suitable for certain research applications. chemicalprobes.org

Inhibition of Non-Histone Substrates

Research has demonstrated that G9a and GLP are capable of methylating a diverse range of non-histone proteins, and this compound can impede these methylation events nih.govresearchgate.net. This inhibition is considered enzyme-specific rather than substrate-specific, meaning this compound targets the methyltransferase activity of G9a and GLP, regardless of whether the substrate is a histone or a non-histone protein nih.gov.

Detailed research findings have identified several key non-histone substrates whose methylation is inhibited by this compound:

DNA Methyltransferase 1 (DNMT1): Studies have shown that G9a and GLP can methylate DNMT1, and this compound is capable of inhibiting this methylation in vitro nih.gov. This suggests a potential interplay between histone and DNA methylation pathways that can be modulated by this compound. While G9a/GLP and other methyltransferases like Set7/9 and DIM-5 can methylate DNMT1 in vitro, this compound specifically inhibits the methylation mediated by G9a and GLP, but not by Set7/9 or DIM-5 nih.gov.

WIZ (Widely Interspaced Zinc Finger Motifs): WIZ is another non-histone protein that serves as a substrate for G9a. Research utilizing a continuous protein methylation assay demonstrated that this compound inhibits G9a-mediated methylation of WIZ in a dose-dependent manner researchgate.net. The half-maximal inhibitory concentration (IC₅₀) for this compound on G9a toward the WIZ substrate was determined to be 20 ± 1 µM researchgate.net. This IC₅₀ value indicates a weaker inhibition of G9a when acting on WIZ compared to its inhibition of G9a when acting on the histone H3 substrate peptide (IC₅₀ of 1.9 µM) researchgate.net.

NSD1, NSD2, and NSD3: this compound has also been shown to inhibit the H3K36 methylation activity of the oncoproteins NSD1, NSD2, and NSD3 tocris.comrndsystems.com. These proteins are lysine methyltransferases involved in various cellular processes, and their aberrant activity is linked to cancer rndsystems.com. The IC₅₀ values for this compound against NSD1, NSD2, and NSD3 range from 40 to 112 µM tocris.comrndsystems.com. This indicates that higher concentrations of this compound are required to inhibit these NSD proteins compared to its inhibition of G9a and GLP.

These findings collectively demonstrate that this compound's inhibitory effects extend beyond histone proteins to include various non-histone substrates. This broader specificity is important to consider when interpreting the results of studies using this compound to investigate the biological roles of G9a and GLP or the impact of protein methylation.

Data Tables:

Below is a summary of the inhibitory activity of this compound against specific non-histone substrates, presented with available IC₅₀ values.

Substrate ProteinEnzyme Mediating MethylationThis compound IC₅₀ (µM)Reference
WIZG9a20 ± 1 researchgate.net
NSD1NSD140 - 112 tocris.comrndsystems.com
NSD2NSD240 - 112 tocris.comrndsystems.com
NSD3NSD340 - 112 tocris.comrndsystems.com
DNMT1G9a, GLPNot specified (Inhibition observed) nih.gov

Interactive Data Table:

Detailed Research Findings:

Epigenetic Modulation and Gene Expression Regulation

Impact on Histone H3 Lysine (B10760008) 9 Methylation Status

The primary target of BIX-01294 is the methylation of histone H3 at lysine 9. This inhibition leads to a decrease in specific methylation states of H3K9, which are typically associated with repressive chromatin.

Reduction of H3K9me2 Levels

A prominent effect of BIX-01294 is the pronounced reduction in the levels of dimethylated histone H3 lysine 9 (H3K9me2). rndsystems.comactivemotif.comfrontiersin.orgmedchemexpress.comnih.gov Studies in various cell lines, including mouse embryonic stem (ES) cells and mammalian cells, have demonstrated this decrease upon treatment with BIX-01294. rndsystems.comfrontiersin.orgmedchemexpress.comnih.gov For instance, treatment of mouse ES cells with 4.1 μM BIX-01294 for two days resulted in approximately a 20% reduction in H3K9me2 levels. medchemexpress.com Similarly, BIX-01294 significantly decreased H3K9me2 levels in human peripheral blood mononuclear cells (PBMCs) and mouse cortical tissue. plos.org The reduction in H3K9me2 is a direct consequence of BIX-01294 inhibiting the activity of G9a and GLP, the primary enzymes responsible for this modification in euchromatin. activemotif.comnih.gov

Effects on H3K9me1 and H3K9me3

While BIX-01294 is most potent against H3K9me2, it also has effects on other methylation states of H3K9. Research indicates that BIX-01294 can cause a small decrease in the levels of monomethylated H3K9 (H3K9me1) and trimethylated H3K9 (H3K9me3) in wild-type ES cells. medchemexpress.com Additionally, studies have shown a decrease in H3K9me1 levels in certain cancer cell lines upon BIX-01294 treatment. plos.orgnih.gov However, the effect on H3K9me3 appears to be less pronounced compared to H3K9me2. medchemexpress.commdpi.com

Chromatin Remodeling and Accessibility

The reduction in repressive H3K9 methylation marks, particularly H3K9me2, induced by BIX-01294, is associated with changes in chromatin structure. Inhibition of G9a by BIX-01294 can lead to a more open chromatin conformation. plos.org In the absence of BIX-01294, G9a-mediated H3K9 methylation contributes to a closed chromatin structure, which silences gene expression. plos.org Treatment with BIX-01294 prevents this methylation, allowing the chromatin structure to become more accessible. plos.org This increased accessibility can then permit transcriptional machinery and factors to bind to gene promoters, enabling gene expression. plos.org

Transcriptional Derepression of Silenced Genes

The alteration of histone methylation and subsequent chromatin remodeling by BIX-01294 leads to the derepression of genes that were previously silenced. This effect is particularly relevant for genes involved in various cellular processes, including cell cycle regulation and the maintenance of pluripotency.

Activation of Tumor Suppressor Genes (e.g., p21, p15, Gadd45a)

BIX-01294 has been shown to activate the transcription of certain tumor suppressor genes that are often silenced in cancer cells. For instance, BIX-01294 treatment at 1 μM has been reported to significantly upregulate canonical p53 targets like Cdkn1a (p21) and Gadd45a in recurrent tumor cell lines. medchemexpress.com The silencing of tumor suppressor genes is frequently linked to increased H3K9me2 levels in their promoter regions in cancer cells. spandidos-publications.com The reduction of these repressive marks by BIX-01294 can contribute to the reactivation of these genes.

Upregulation of Pluripotency-Associated Genes (e.g., OCT4, NANOG, SOX2)

BIX-01294 is also known for its ability to facilitate the reactivation and upregulation of pluripotency-associated genes. activemotif.comfocusbiomolecules.com These genes, including OCT4, NANOG, and SOX2, are crucial for maintaining the pluripotent state of stem cells and are involved in cellular reprogramming. bioscientifica.comnih.govpnas.org Studies have shown that BIX-01294 treatment can increase the transcriptional expression of OCT4, NANOG, and SOX2 in various contexts, such as in cloned blastocysts and during the induction of pluripotent stem cells. bioscientifica.comnih.gov For example, BIX-01294 treatment in porcine somatic cell nuclear transfer (SCNT) embryos improved the transcriptional expression of OCT4, NANOG, and SOX2. bioscientifica.comnih.gov BIX-01294 has also been reported to enhance the reprogramming efficiency of somatic cells into induced pluripotent stem cells, partly by facilitating the reactivation of these key pluripotency genes. stemcell.comactivemotif.comfocusbiomolecules.com

Here is a table summarizing some of the gene expression changes influenced by BIX-01294:

Gene NameType of GeneEffect of BIX-01294 TreatmentRelevant Context(s)
p21Tumor SuppressorUpregulationRecurrent tumor cell lines
Gadd45aTumor SuppressorUpregulationRecurrent tumor cell lines
OCT4Pluripotency-AssociatedUpregulationSCNT embryos, iPSC induction
NANOGPluripotency-AssociatedUpregulationSCNT embryos, iPSC induction, mouse brain
SOX2Pluripotency-AssociatedUpregulationSCNT embryos, iPSC induction
IL-6CytokineUpregulationMouse brain, cultured human PBMCs
Gad67Enzyme (Neurotransmitter)UpregulationMouse brain
RelnExtracellular Matrix ProteinUpregulationMouse brain
Bdnf9aNeurotrophic FactorUpregulationMouse brain

Modulation of Disease-Related Gene Expression Profiles

BIX-01294, a chemical inhibitor primarily known for its activity against euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also referred to as G9a, and G9a-like protein (GLP), has been investigated for its potential to modulate gene expression profiles associated with various diseases. tocris.comcellagentech.comashpublications.org Its mechanism of action involves inhibiting the methylation of lysine 9 on histone H3 (H3K9), a modification typically associated with transcriptional repression. tocris.comfrontiersin.orgtandfonline.com By reducing H3K9 methylation, BIX-01294 can influence the expression of genes that are aberrantly regulated in disease states. frontiersin.orgnih.gov

Research has explored the effects of BIX-01294 on gene expression in the context of neurological disorders, particularly schizophrenia. Studies have shown that treatment with BIX-01294 can decrease H3K9me2 levels and increase the expression of certain schizophrenia candidate genes in cultured peripheral blood mononuclear cells (PBMCs) from both healthy individuals and those with schizophrenia. nih.govplos.org In mouse models, peripheral administration of BIX-01294 also led to decreased cortical H3K9me2 levels and increased expression of schizophrenia candidate genes. nih.govplos.org For instance, in mice with conditional knockdown of brain-derived neurotrophic factor (BDNF), BIX-01294 administration significantly rescued Bdnf9a mRNA levels. nih.gov

The impact of BIX-01294 on gene expression has also been studied in cancer. In glioblastoma cells, sequential treatment with low-dose BIX-01294 was observed to enhance migration and metastatic potential, which was linked to the regulation of epithelial-mesenchymal transition (EMT)-associated gene expression. spandidos-publications.com Specifically, sequential low-dose treatment increased the expression of EMT markers such as N-cadherin and zinc finger protein SNAI2, while decreasing E-cadherin. spandidos-publications.com It also increased the expression of cancer stem cell-associated markers like SOX2, OCT4, and CD133. spandidos-publications.com Conversely, studies on multiple myeloma (MM) cells indicate that targeting G9a/GLP with inhibitors like BIX-01294 can induce apoptosis and reduce cell viability. ashpublications.org This effect is associated with the deregulation of genes linked to repressive histone marks and the inactivation of the mTOR/4EBP1 pathway, leading to reduced c-MYC levels. ashpublications.org

Furthermore, BIX-01294 has been investigated for its effects on gene expression in the malaria parasite Plasmodium falciparum. Treatment with BIX-01294 was shown to modulate gene expression during gametocyte development and transmission. mdpi.comnih.gov Comparative transcriptomic analysis revealed that BIX-01294 treatment led to the deregulation of approximately 359 genes in gametocytes, with a higher number of genes being downregulated. mdpi.com These deregulated genes were primarily associated with functions in transcription, translation, signaling, and proteostasis. mdpi.com

In lung cancer cells, BIX-01294 treatment has been shown to modulate microRNA (miRNA) expression. spandidos-publications.com Microarray analysis coupled with quantitative real-time PCR identified specific miRNAs that were consistently downregulated following BIX-01294 treatment, suggesting that histone H3 methylation regulates miRNA expression in these cells. spandidos-publications.com

The research findings highlight BIX-01294's capacity to alter disease-related gene expression profiles across different biological systems. The specific genes affected and the resulting phenotypic changes appear to be context-dependent, varying with the cell type, disease model, and treatment conditions.

Data Tables:

Below are illustrative data tables summarizing some of the research findings on BIX-01294's impact on gene expression in disease models.

Disease ModelCell Type/OrganismBIX-01294 Effect on H3K9me2Effect on Gene ExpressionKey Genes Affected (Examples)Source
SchizophreniaHuman PBMCs, Mouse CortexDecreasedIncreased selected candidate gene expressionIL-6, Gad1, Nanog, Reln, Bdnf9a nih.govplos.org
GlioblastomaU251 cellsVaried (decreased with single, no effect with sequential low dose)Modulated EMT and cancer stem cell markersE-cadherin, N-cadherin, SNAI2, SOX2, OCT4, CD133 spandidos-publications.com
Multiple MyelomaMM cell lines, Primary MM cellsStrongly ReducedDeregulation of genes linked to repressive marks, Reduced c-MYCc-MYC, genes associated with repressive histone marks ashpublications.org
MalariaPlasmodium falciparum gametocytesSlight effect on H3K4me3 and H3K9me3Deregulation of ~359 genes (more downregulated)Genes in transcription, translation, signaling, proteostasis mdpi.com
Lung CancerH1299 cellsDeclineDownregulation of specific miRNAsSpecific miRNAs (details not provided in source snippet) spandidos-publications.com
Disease ModelSpecific GeneBIX-01294 Treatment ConditionObserved Change in mRNA LevelsSource
Schizophrenia (Mouse)Reln1 mg/kg dose, weeklong intraperitoneal injectionsSignificantly increased plos.org
Schizophrenia (Mouse)Bdnf9a1 mg/kg dose, weeklong intraperitoneal injectionsSignificantly increased plos.org
Schizophrenia (Mouse)IL-60.5 mg/kg dose, weeklong intraperitoneal injectionsSignificantly upregulated plos.org
Schizophrenia (Mouse)Gad670.5 mg/kg dose, weeklong intraperitoneal injectionsSignificantly upregulated plos.org
Schizophrenia (Mouse)Nanog0.5 mg/kg and 1 mg/kg doses, weeklong intraperitoneal injectionsSignificantly upregulated plos.org
Schizophrenia (Mouse)Klf40.5 mg/kg and 1 mg/kg doses, weeklong intraperitoneal injectionsUnchanged plos.org

Note: This table focuses on specific mRNA changes reported in one study in a mouse model of schizophrenia. plos.org

Cellular and Subcellular Processes Modulated by Bix 01294 Preclinical in Vitro and Ex Vivo Studies

Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division. Dysregulation of the cell cycle is a hallmark of many diseases, including cancer. BIX 01294 has been shown to influence cell cycle progression in various cell types in preclinical settings.

Induction of G0/G1 Phase Arrest

Several in vitro studies have demonstrated that this compound can induce cell cycle arrest at the G0/G1 phase. This arrest prevents cells from progressing into the DNA replication phase (S phase) and subsequent division nih.govjcancer.orgresearchgate.net. For example, treatment with this compound led to an increased population of cells in the G0/G1 phase in human diffuse large B-cell lymphoma (DLBCL) cells and ovine foetal pulmonary arterial smooth muscle cells (PASMCs) nih.govjcancer.orgresearchgate.net. In DLBCL cells, the percentage of cells in G1 phase increased, accompanied by a decrease in the S phase population jcancer.orgresearchgate.net. Similarly, in foetal PASMCs, this compound treatment significantly increased the percentage of cells in G0/G1 phase compared to control groups nih.gov.

Table 1: Effect of this compound on Cell Cycle Distribution (Illustrative Data)

Cell TypeTreatment% Cells in G0/G1% Cells in S% Cells in G2/MSource
DLBCL (U2932)Control~45%~45%~10% jcancer.orgresearchgate.net
DLBCL (U2932)This compound (e.g., 10 µM)~62%~21%~7% jcancer.orgresearchgate.net
Foetal PASMCsControl63.81 ± 9.1%26.8 ± 1.7%9.4 ± 7.4% nih.gov
Foetal PASMCsThis compound (1 µg/ml)82.8 ± 5.2%10.2 ± 1.5%7.1 ± 3.7% nih.gov

Note: Data are approximate or representative based on cited sources and may vary depending on specific cell lines, concentrations, and treatment durations.

Mechanisms of Cell Cycle Regulator Modulation

The induction of G0/G1 arrest by this compound is associated with the modulation of key cell cycle regulatory proteins. Studies have shown that this compound treatment can lead to an increase in the levels of p21, a potent cyclin-dependent kinase (CDK) inhibitor nih.govjcancer.orgresearchgate.net. Increased p21 expression inhibits the activity of cyclin-dependent kinases, which are essential for cell cycle progression, particularly the transition from G1 to S phase spandidos-publications.comnih.gov. Concurrently, this compound has been observed to decrease the levels of cyclin E, a cyclin that partners with CDK2 to promote entry into S phase jcancer.orgresearchgate.net. This reciprocal regulation of p21 and cyclin E contributes to the observed G0/G1 phase arrest jcancer.orgresearchgate.net.

Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged or unwanted cells. This compound has been shown to induce apoptosis in various cancer cell lines in preclinical studies jcancer.orgspandidos-publications.comnih.gov.

Apoptosis Induction (Intrinsic and Extrinsic Pathways)

This compound has been reported to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways jcancer.orgnih.govanygenes.com. The intrinsic pathway is activated by intracellular signals, often stemming from cellular stress or damage, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c anygenes.com. The extrinsic pathway is triggered by the binding of death ligands (e.g., TRAIL, FasL) to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) anygenes.com.

Studies in human DLBCL cells, for instance, have indicated that this compound induces apoptosis by activating both pathways jcancer.orgnih.gov. Evidence suggests that this compound can upregulate the expression of death receptors DR4 and DR5, components of the extrinsic pathway jcancer.org. Simultaneously, it can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, influencing the intrinsic pathway jcancer.org.

Caspase Activation and PARP Cleavage

A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. This compound treatment has been shown to lead to the activation of initiator caspases (such as caspase-9 and caspase-8) and effector caspases (such as caspase-3 and caspase-7) in various cancer cell lines jcancer.orgspandidos-publications.comnih.govfrontiersin.org. Caspase-9 is typically associated with the intrinsic pathway, while caspase-8 is linked to the extrinsic pathway anygenes.combjbms.org. The activation of these caspases culminates in the cleavage of vital cellular substrates, including Poly(ADP-ribose) polymerase (PARP) jcancer.orgspandidos-publications.comnih.govfrontiersin.orgresearchgate.net. PARP cleavage is considered a key indicator of apoptosis execution nih.gov. Studies have demonstrated increased levels of cleaved caspase-3, caspase-7, and PARP following this compound treatment, either alone or in combination with other agents, in cell lines such as glioma cells and DLBCL cells jcancer.orgnih.govfrontiersin.orgresearchgate.net.

Table 2: Effect of this compound on Apoptotic Markers (Illustrative Data)

Cell TypeTreatmentCleaved Caspase-3Cleaved Caspase-7Cleaved PARPSource
Glioma (LN18)This compound + TMZIncreasedIncreasedIncreased frontiersin.org
DLBCL (U2932)This compoundIncreasedNot specifiedIncreased jcancer.orgnih.gov
Glioma (U251)This compoundUpregulatedNot specifiedUpregulated spandidos-publications.com

Note: Data are qualitative (Increased/Upregulated) based on cited sources and may vary depending on specific cell lines, concentrations, and treatment durations. "Not specified" indicates the specific marker was not explicitly mentioned as measured in the cited snippet.

Regulation of Pro-apoptotic (e.g., Bax) and Anti-apoptotic (e.g., Bcl-2, Mcl-1) Proteins

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is critical in determining a cell's fate in response to apoptotic stimuli nih.gov. This compound has been shown to modulate the expression of these proteins, shifting the balance towards apoptosis jcancer.orgspandidos-publications.comnih.gov. Specifically, preclinical studies have reported that this compound treatment can lead to an upregulation of pro-apoptotic proteins like Bax jcancer.orgspandidos-publications.comnih.govresearchgate.net. Bax is a key effector protein in the intrinsic pathway that promotes mitochondrial outer membrane permeabilization nih.gov.

Conversely, this compound has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1 jcancer.orgspandidos-publications.comnih.govresearchgate.netiiarjournals.orgresearchgate.net. Bcl-2 and Mcl-1 are anti-apoptotic proteins that prevent the activation of Bax and other pro-apoptotic proteins, thereby inhibiting apoptosis nih.govhaematologica.org. By decreasing the levels of these inhibitory proteins and increasing the levels of activator proteins like Bax, this compound promotes the execution of the apoptotic program jcancer.orgspandidos-publications.comnih.gov.

Table 3: Effect of this compound on Bcl-2 Family Protein Expression (Illustrative Data)

Cell TypeTreatmentBaxBcl-2Mcl-1Source
DLBCL (U2932)This compoundIncreasedNot specifiedDecreased jcancer.orgnih.gov
Glioma (U251)This compoundUpregulatedDownregulatedNot specified spandidos-publications.com
HCCThis compoundNot specifiedNot specifiedDownregulated iiarjournals.org
Bladder CancerThis compoundNot specifiedNot specifiedDecreased researchgate.net

Note: Data are qualitative (Increased/Upregulated, Decreased/Downregulated) based on cited sources and may vary depending on specific cell lines, concentrations, and treatment durations. "Not specified" indicates the specific marker was not explicitly mentioned as measured in the cited snippet.

Necroptosis Induction

Preclinical studies indicate that this compound can induce necroptotic cell death in certain cell types, such as recurrent tumor cells. medchemexpress.com This induction of necroptosis has been observed to be partially reversible by Necrostatin-1, a known inhibitor of necroptosis. medchemexpress.com this compound treatment has been shown to lead to a marked increase in the phosphorylation of S345 of MLKL, a key event in the necroptosis pathway. medchemexpress.com

Autophagy Induction and Flux Inhibition

This compound is reported to induce autophagy in various cell lines. medchemexpress.comselleckchem.com Studies in diffuse large B-cell lymphoma (DLBCL) cells have demonstrated that this compound triggers autophagy. jcancer.orgnih.gov This induction is evidenced by increased LC3B expression at both protein and mRNA levels, as well as elevated mRNA levels of autophagy-related molecules like Beclin-1, ATG5, and ATG7. jcancer.org

Furthermore, this compound appears to affect autophagic flux. In DLBCL cells, co-treatment with this compound and upstream autophagy inhibitors (e.g., 3-MA or LY294002) decreased LC3B-II formation, while co-treatment with downstream inhibitors (e.g., Chloroquine or bafilomycin A1) increased LC3B-II expression, suggesting that this compound induces autophagy and inhibits autophagic flux. jcancer.org Mechanistic studies in nasopharyngeal carcinoma (NPC) cells suggest that this compound impairs autophagosomes and inhibits autophagic degradation by affecting lysosomal cathepsin D activation, leading to lysosomal dysfunction. nih.govresearchgate.net This accumulation of autophagosomes can exacerbate the cytotoxic activity of this compound in NPC cells. nih.govresearchgate.net

Endoplasmic Reticulum (ER) Stress Response

This compound has been shown to activate the ER stress response in preclinical models. jcancer.orgnih.govresearchgate.netnih.govresearchgate.net

Treatment with this compound has been observed to enhance the expression of important protein markers of ER stress, including GRP78, CHOP, ATF3, and ATF4 in human DLBCL cells. jcancer.orgnih.gov Additionally, the mRNA levels of CHOP, ATF3, ATF4, and REDD1 were significantly increased after this compound treatment in these cells. jcancer.orgnih.gov Similar increases in ER stress-related proteins like HSPA5, ERN1, and ATF4 have been noted in bladder cancer cells treated with this compound in a time-dependent manner. researchgate.net

Studies in DLBCL cells highlight the crucial role of ER stress in this compound-induced apoptosis and autophagy. nih.gov Both ATF3 and ATF4, key components of the ER stress response, are required for this compound-induced apoptosis and autophagy in these cells. nih.gov Inhibition of ATF3 or ATF4 expression effectively decreased the apoptosis induced by this compound. nih.gov Furthermore, silencing ATF4 expression suppressed this compound-mediated cell proliferation inhibition and apoptosis, and also decreased ATF3 expression, suggesting that ATF4 may facilitate apoptosis by regulating ATF3. nih.gov

Cellular Proliferation and Growth Inhibition

This compound has demonstrated notable inhibitory effects on cellular proliferation and growth in a variety of preclinical in vitro and ex vivo models. medchemexpress.comjcancer.orgresearchgate.netidibell.catnih.govresearchgate.netasm.orgnih.govselleckchem.comnih.govrndsystems.comnih.govnih.gov It has been shown to selectively inhibit the growth of recurrent tumor cells. medchemexpress.com In human DLBCL cells, this compound triggered the inhibition of cell proliferation in a dose-dependent manner, showing a relatively specific inhibition effect for tumor cells compared to peripheral blood mononuclear cells (PBMCs). jcancer.org

The inhibition of proliferation by this compound is often associated with cell cycle arrest. In human DLBCL cells, it leads to G1 phase arrest by increasing p21 levels and reducing cyclin E levels. jcancer.org Similarly, in ovine foetal pulmonary arterial smooth muscle cells (PASMCs), this compound reduced proliferation and induced cell cycle arrest in G1 phase, accompanied by increased p21 expression. nih.govnih.gov The inhibitory effect on foetal PASMC proliferation appears to be partly mediated via p21. nih.gov this compound also strongly attenuated platelet-derived growth factor (PDGF)-induced cell proliferation in foetal PASMCs by increasing p21 expression. nih.gov

This compound has also been shown to inhibit the proliferation of neuroblastoma cells and bladder cancer cells. researchgate.net In Ewing's Sarcoma, this compound treatment resulted in a significant decrease in cell proliferation in vitro. idibell.cat Studies in Plasmodium falciparum and Plasmodium vivax have shown that this compound possesses potent in vitro and ex vivo activity against erythrocytic stages, inhibiting parasite growth and proliferation. asm.org

Cell Migration, Invasion, and Adhesion

Preclinical studies indicate that this compound can inhibit cellular migration, invasion, and adhesion in various cell types. idibell.catresearchgate.netnih.govnih.govnih.gov

In Ewing's Sarcoma, this compound treatment significantly decreased processes involved in metastatic development in vitro, including migration, adhesion, and invasion. idibell.cat this compound has also been shown to inhibit the mobility and invasion of neuroblastoma cells. researchgate.net This was accompanied by a decreased expression of the MYCN oncogene. researchgate.net

Cellular Differentiation and Reprogramming

This compound plays a significant role in modulating cellular differentiation and reprogramming, primarily through its epigenetic effects. Its ability to inhibit G9a and GLP histone methyltransferases impacts the methylation status of H3K9, which is crucial for regulating gene expression and chromatin structure during cell fate transitions stemcell.comnih.gov.

Enhancement of Induced Pluripotent Stem Cell (iPSC) Generation

This compound has been identified as a molecule that can enhance the efficiency of induced pluripotent stem cell (iPSC) generation from somatic cells bio-gems.comwikipedia.orgnih.govscielo.br. Its mechanism involves facilitating the epigenetic switching of endogenous pluripotency genes from a silenced state to an active transcriptional state mdpi.com. By inhibiting G9a, this compound can reduce repressive H3K9 methylation marks at the promoters of pluripotency-associated genes, thereby promoting their expression researchgate.net.

Reprogramming of Somatic Cells (e.g., mouse embryonic fibroblasts, neural progenitor cells)

Studies have shown that this compound can enhance the reprogramming of mouse embryonic fibroblasts (MEFs) and neural progenitor cells (NPCs) into iPSCs stemcell.comnih.govbiologists.com. In some cases, this compound, often in combination with other factors, has been shown to improve reprogramming efficiency and even replace certain exogenous transcription factors mdpi.comnih.govbiorxiv.org.

For instance, this compound, in combination with the L-calcium channel agonist BayK8644, enabled the reprogramming of MEFs with only Oct4 and Klf4, achieving efficiency comparable to using the full set of four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) nih.gov. Similarly, this compound promoted the reprogramming of neural progenitor cells transduced with c-Myc, Klf4, and Sox2, even in the absence of exogenous Oct4 expression tandfonline.com.

Table 1: Effect of this compound on Reprogramming Efficiency in Somatic Cells

Somatic Cell TypeReprogramming Factors UsedAdditional Factors/TreatmentEffect of this compoundSource
Mouse Embryonic Fibroblasts (MEFs)Oct4, Klf4This compound, BayK8644Reprogramming efficiency comparable to using OSKM factors. nih.gov
Neural Progenitor Cells (NPCs)c-Myc, Klf4, Sox2This compoundPromoted reprogramming in the absence of exogenous Oct4. tandfonline.com
MEFsOct4, Klf4This compound, RG108 (DNA methyltransferase inhibitor)Enhanced Oct4-Klf4 mediated reprogramming. nih.gov
Role in Somatic Cell Nuclear Transfer (SCNT) Efficiency (e.g., porcine embryos)

Faulty epigenetic reprogramming is a major contributor to the low efficiency observed in somatic cell nuclear transfer (SCNT) bioscientifica.commdpi.com. This compound has been investigated for its ability to improve the epigenetic reprogramming of somatic cell nuclei in cloned embryos, particularly in pigs bioscientifica.comnih.gov.

Treatment of porcine SCNT embryos with this compound has been shown to enhance developmental competence both in vitro and in vivo bioscientifica.com. Specifically, this compound treatment significantly decreased the levels of repressive histone marks like H3K9me2 and H3K9me in early-stage cloned embryos, which is associated with the activation of the embryonic genome bioscientifica.com. This reduction in repressive marks corresponded with increased transcriptional expression of pluripotency genes such as SOX2, NANOG, and OCT4 in cloned blastocysts bioscientifica.com.

While this compound alone improved blastocyst formation rates in porcine SCNT embryos, combining it with other epigenetic modifiers like Scriptaid (a histone deacetylase inhibitor) showed further improvements in preimplantation development, suggesting a synergistic effect on epigenetic reprogramming bioscientifica.com.

Table 2: Effect of this compound on Porcine SCNT Embryo Development

Treatment GroupIn Vitro Blastocyst RateIn Vivo Cloning RateH3K9me2/me Levels (2-4 cell stage)Pluripotency Gene Expression (Blastocyst)Source
Control16.4%1.59%HigherLower bioscientifica.com
This compound (50 nM)23.2%2.96%DecreasedIncreased (SOX2, NANOG, OCT4) bioscientifica.com
This compound + Scriptaid23.7%Not specifiedNot specifiedNot specified bioscientifica.com

Modulation of Mesenchymal Stem Cell Differentiation Potential

Beyond iPSC generation, this compound also influences the differentiation potential of mesenchymal stem cells (MSCs) bio-gems.comscielo.br. Its epigenetic modifying activity can prime MSCs towards specific lineages.

Cardiogenesis Induction in Bone Marrow Cells

This compound has been shown to enhance the cardiac potential of bone marrow-derived mesenchymal stem cells (BM-MSCs) nih.govnih.govnih.govkab.ac.ug. Treatment with this compound induces the expression of precardiac markers such as Mesp1 and brachyury in BM-MSCs nih.govnih.govkab.ac.ug. These markers are associated with precardiac progenitors in the early embryo nih.gov.

Furthermore, this compound treatment allows BM-MSCs to undergo myocardial differentiation in response to cardiogenic stimuli like Wnt11 nih.govnih.gov. Pretreatment with this compound significantly enhanced the expression of cardiomyocyte markers such as Nkx2.5, GATA4, and myocardin when followed by Wnt11 exposure nih.govnih.gov. The effect of this compound on enhancing cardiac competency is linked to a decrease in H3K9 methylation, the primary target of G9a nih.govnih.gov.

Combining this compound with other inhibitors, such as the histone deacetylase inhibitor trichostatin A (TSA), can synergistically enhance MSC cardiogenesis, leading to even higher levels of precardiac and cardiomyocyte marker expression nih.govkab.ac.ug.

Table 3: Effect of this compound on Cardiac Gene Expression in BM-MSCs (Fold Increase over Control)

Treatment GroupMesp1 Fold IncreaseBrachyury Fold IncreaseNkx2.5 Fold Increase (with Wnt11)GATA4 Fold Increase (with Wnt11)Source
This compound (8 µM)>83Not specified>132>82 nih.govnih.gov
This compound (8 µM) + TSA (50 nM)Up to 5.6x (over BIX only)Up to 7.2x (over BIX only)2.6-5.6x (over BIX+Wnt11)2.6-5.6x (over BIX+Wnt11) nih.govkab.ac.ug
Endothelial Differentiation in Adipose-Derived Stem Cells

This compound has also been shown to improve the endothelial differentiation of adipose-derived mesenchymal stem cells (AdMSCs) bio-gems.comnih.govglobalauthorid.com. Treatment with this compound can increase the ability of AdMSCs to differentiate into endothelial cells (ECs) nih.gov.

Studies have demonstrated that this compound pretreatment of AdMSCs leads to a significant reduction in global DNA methylation and increased expression of pluripotency genes like POU5F1 and NANOG nih.gov. Furthermore, this compound pretreatment improved the differentiation capacity of AdMSCs into ECs, significantly increasing the expression of several endothelial markers and factors involved in blood vessel formation, including VCAM-1, PECAM-1, von Willebrand factor, VEGFR-2, PDGF, and ANG-1 nih.gov. This suggests that this compound modulates the epigenetic landscape of AdMSCs, making them more amenable to endothelial differentiation nih.gov.

Table 4: Effect of this compound Pretreatment on AdMSC Markers and Differentiation

Marker/OutcomeEffect of this compound PretreatmentSource
Global DNA MethylationSignificantly reduced (by 53%) nih.gov
POU5F1 ExpressionIncreased (by 2.2-fold) nih.gov
NANOG ExpressionIncreased (by 1.5-fold) nih.gov
Differentiation into Endothelial CellsImproved nih.gov
Expression of Endothelial MarkersSignificantly increased nih.gov
Regulation of Skeletal Muscle Differentiation

This compound has been observed to play a role in the regulation of skeletal muscle differentiation (myogenesis) in in vitro models. Studies have indicated that G9a, the primary target of this compound, acts as a repressor of skeletal muscle differentiation nih.govnih.gov. G9a interacts with transcription factors such as Sharp-1 and MyoD, leading to transcriptional repression of muscle-specific genes like myogenin and troponin T nih.govnih.gov.

Inhibition of G9a activity by this compound has been shown to rescue the block in myogenic differentiation imposed by factors like Sharp-1 overexpression nih.gov. Treatment of muscle cells (e.g., C2C12 cells) with this compound leads to enhanced myotube formation, increased myogenic index, and elevated expression of myogenic differentiation markers nih.govnih.gov. This rescue is associated with a reduction in H3K9me2 levels on the promoters of myogenic genes, such as the myogenin promoter nih.gov. Furthermore, G9a is known to methylate the transcription factor MyoD, and this methylation is associated with MyoD inactivation and inhibition of differentiation nih.govfrontiersin.orgpnas.org. This compound treatment can reduce MyoD methylation, thereby promoting its activity and subsequent differentiation pnas.org.

Data from in vitro studies using C2C12 cells have demonstrated a dose-dependent effect of this compound on myogenic differentiation. For example, treatment with this compound resulted in a significant increase in the myogenic index and the expression of differentiation markers like troponin T nih.gov.

Table 1: Effect of this compound on Myogenic Differentiation Markers in C2C12 Cells (Illustrative Data based on findings)

TreatmentMyogenic Index (% of nuclei in myotubes)Troponin T Expression Level (Arbitrary Units)
ControlLowLow
This compound TreatedHighHigh

Note: This table is illustrative based on the described outcomes of studies where this compound treatment enhanced myogenic differentiation markers and myotube formation nih.govnih.gov. Specific numerical data points would require direct access to experimental results.

Inhibition of Osteoclast Differentiation

This compound has been found to suppress osteoclast differentiation in preclinical in vitro models nih.govbjbms.orgnih.gov. Osteoclasts are bone-resorptive cells that differentiate from hematopoietic precursor cells, a process stimulated by Receptor Activator of Nuclear Factor-κB Ligand (RANKL) nih.govnih.govnih.gov.

Studies using mouse macrophage-like Raw264.7 cells have shown that this compound dose-dependently reduces the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinuclear osteoclast-like cells induced by RANKL nih.govbjbms.orgnih.gov. This compound treatment also decreases the RANKL-induced production of key osteoclast differentiation markers, including carbonic anhydrase II, cathepsin K, and Nuclear Factor of Activated T-cells c1 (NFATc1) nih.govbjbms.org. NFATc1 is a critical transcription factor for osteoclast differentiation nih.govnih.govresearchgate.net. The inhibitory effect of this compound on osteoclast differentiation is suggested to occur via the suppression of RANKL-induced NFATc1 production nih.govbjbms.org.

While G9a is known to catalyze H3K9 methylation, some research suggests that G9a's role in osteoclastogenesis might also involve the monomethylation of H3K27 (H3K27me1), which can facilitate downstream processes necessary for differentiation nih.govresearchgate.net. Inhibition of G9a by this compound leads to a decrease in H3K27me1 and impaired osteoclast differentiation nih.gov.

Table 2: Effect of this compound on Osteoclast Differentiation Markers in Raw264.7 Cells (Illustrative Data based on findings)

TreatmentTRAP-Positive Multinuclear CellsCarbonic Anhydrase II ProductionCathepsin K ProductionNFATc1 Production
RANKL aloneHighHighHighHigh
RANKL + this compoundLow (Dose-dependent reduction)Reduced (Dose-dependent)Reduced (Dose-dependent)Reduced (Dose-dependent)

Note: This table is illustrative based on the described dose-dependent inhibitory effects of this compound on osteoclast differentiation markers nih.govbjbms.org. Specific numerical data points would require direct access to experimental results.

Promotion of Plant Microspore Totipotency and Embryogenesis

This compound has been explored for its effects on plant microspore totipotency and embryogenesis in in vitro culture systems nih.govsci-hub.seresearchgate.netmaxapress.comfrontiersin.orgnih.govscispace.com. Microspore embryogenesis is a process where haploid microspores are reprogrammed by stress treatments to acquire totipotency and develop into embryos nih.govsci-hub.seresearchgate.netmaxapress.comnih.gov. This process involves epigenetic reprogramming, including changes in histone modifications nih.govresearchgate.netmaxapress.com.

Studies in Brassica napus (rapeseed) and Hordeum vulgare (barley) have shown that microspore reprogramming and the initiation of embryogenesis are associated with low levels of H3K9 methylation nih.govsci-hub.seresearchgate.net. This compound, as an inhibitor of histone H3K9 methylation, was tested for its effects on this process nih.govresearchgate.netfrontiersin.org.

Short-term treatment with this compound at early stages of microspore culture promoted cell reprogramming, totipotency acquisition, and embryogenesis induction nih.govresearchgate.netfrontiersin.orgnih.gov. This effect was accompanied by a reduction in bulk H3K9 methylation levels nih.govresearchgate.net. This compound treatment also reduced DNA methylation in short-term applications nih.govresearchgate.net. However, it was observed that while short-term treatment was beneficial, long-term treatment with this compound hindered the progression of embryogenesis, suggesting that H3K9 methylation is required for later embryo differentiation nih.govresearchgate.netfrontiersin.org.

The findings suggest that pharmacological modulation of histone methylation using compounds like this compound could potentially enhance the efficiency of microspore embryogenesis, particularly in species that are typically recalcitrant to this process nih.govresearchgate.netfrontiersin.org.

Table 3: Effect of this compound on Microspore Embryogenesis Initiation in Brassica napus (Illustrative Data based on findings)

TreatmentEmbryogenesis Initiation Rate (%)Bulk H3K9 Methylation Level
Control (Untreated)BaselineHigh
Short-term this compound Treatment (e.g., 2.5 µM for 4 days)IncreasedDecreased
Long-term this compound TreatmentHindered ProgressionDecreased

Note: This table is illustrative based on findings that short-term this compound treatment promoted embryogenesis initiation and reduced H3K9 methylation, while long-term treatment was detrimental nih.govresearchgate.netfrontiersin.org. Specific numerical data points would require direct access to experimental results.

Preclinical Applications and Therapeutic Implications in Disease Models

Cancer Research and Oncology

BIX 01294 has demonstrated antitumor activity in various cancer models, often linked to its inhibition of G9a/GLP and the subsequent modulation of histone methylation. medchemexpress.commdpi.comhellobio.com

Hematological Malignancies

Research has explored the effects of this compound in several hematological malignancies. It has shown anticancer activity by reducing cell proliferation and inducing apoptosis in diffuse large B-cell lymphoma (DLBCL) cells. researchgate.netresearchgate.net Studies have indicated that this compound inhibits DLBCL cell proliferation by inducing endoplasmic reticulum stress-mediated autophagy. researchgate.net Additionally, this compound has been reported to induce G1 phase arrest in human DLBCL cells, increasing p21 levels and reducing cyclin E levels. jcancer.org In acute T lymphoblastic leukemia cells, it induced apoptosis, cell cycle arrest, and upregulated the tumor suppressor protein p15. researchgate.netresearchgate.net Treatment with this compound has also been shown to inhibit tumor growth in the leukemia cell lines HL-60 and NB4. researchgate.net Furthermore, this compound treatment sensitized interferon-resistant chronic myeloid leukemia (CML) cell lines (K562, KCL22, and BV173) to IFNα2a and moderately enhanced the cytotoxicity of IFNα2a in interferon-sensitive KT1 cells. plos.org In multiple myeloma (MM), G9a/GLP targeting using inhibitors like this compound induced G1-phase arrest and apoptosis in MM cell lines and reduced the viability of primary MM cells. ashpublications.org Mechanistically, G9a/GLP targeting promoted autophagy-associated apoptosis by inactivating the mTOR/4EBP1 pathway and reducing c-MYC levels. ashpublications.org

Solid Tumors

This compound has also shown effects in various solid tumor models. It has demonstrated anticancer activity by reducing cell proliferation and inducing apoptosis in glioma, bladder cancer, and neuroblastoma cells. researchgate.netresearchgate.net In nasopharyngeal carcinoma (NPC) cells, this compound suppresses cell proliferation by inhibiting autophagic flux. researchgate.net Studies have shown that this compound inhibits proliferation, induces apoptosis, and reduces mono- and dimethylation of H3K9 in U251 human glioblastoma (GBM) cells. mdpi.com this compound has also been investigated in renal cancer models. jcancer.org In Ewing's Sarcoma, a preclinical study showed that this compound significantly decreased cell proliferation and processes involved in metastatic development in vitro, such as migration, adhesion, invasion, and clonogenic capacity. idibell.cat In breast cancer, this compound has been shown to increase the sensitivity of MCF-7 cells to ionizing radiation. researchgate.net this compound also significantly inhibited the growth of pancreatic ductal adenocarcinoma (PDAC) cells both in vitro and in vivo, inducing apoptotic cell death. nih.gov This effect was linked to the inhibition of glutaminase (B10826351) (GLS)-mediated cellular redox balance. nih.gov

Inhibition of Primary Tumor Growth and Metastatic Development (in vivo preclinical models)

In vivo studies have provided evidence for the effects of this compound on tumor growth. Therapeutic treatment of 5TGM1 mice with this compound delayed in vivo multiple myeloma tumor growth, and cotreatment with bortezomib (B1684674) resulted in a further reduction in tumor burden and significantly prolonged survival. ashpublications.org In Ewing's Sarcoma mouse models, this compound slowed primary tumor growth and reduced metastatic development in 40% of the models. idibell.cat this compound also significantly inhibited the growth of PDAC cells in vivo. nih.gov Furthermore, this compound has been shown to inhibit HIF-1α stability and VEGF-induced angiogenesis in vitro, ex vivo, and in vivo, indicating a potential approach to stop tumor progression. nih.govnih.gov

Selective Inhibition in Recurrent Tumor Cells

This compound has been reported to selectively inhibit the growth of recurrent tumor cells. medchemexpress.comnih.govbiorxiv.org Studies have confirmed this selective inhibition in recurrent tumor cells through cell viability assays. nih.govbiorxiv.org At higher concentrations (>4 µM), this compound may also inhibit the growth of primary tumor cells, possibly due to off-target effects. biorxiv.org this compound treatment led to a significant reduction in H3K9me2 levels in both primary and recurrent tumor cells. medchemexpress.combiorxiv.org RNA-seq analysis revealed that G9a inhibition led to widespread changes in gene expression in recurrent tumor cells, while only modest changes were observed in primary tumor cells. nih.govbiorxiv.org G9a inhibition also led to the induction of p53 targets and p53-dependent cell death in recurrent tumor cells. biorxiv.org

Data Table: Effects of this compound in Selected Cancer Models

Cancer TypeCell Lines/Models StudiedKey FindingsSource
Diffuse Large B-Cell LymphomaHuman DLBCL cells, U2932Inhibits proliferation, induces apoptosis, G1 phase arrest, endoplasmic reticulum stress-mediated autophagy. researchgate.netresearchgate.netjcancer.org
Acute T Lymphoblastic LeukemiaAcute T lymphoblastic leukemia cells, HL-60, NB4Induces apoptosis, cell cycle arrest, upregulates p15, inhibits tumor growth. researchgate.netresearchgate.net
Multiple MyelomaMM cell lines, primary human CD138+ MM cells, 5TGM1 miceInduces G1 arrest, apoptosis, reduces viability, promotes autophagy-associated apoptosis, delays in vivo tumor growth, enhances bortezomib efficacy. ashpublications.org
Chronic Myeloid LeukemiaK562, KCL22, BV173, KT1 cellsSensitizes interferon-resistant cells to IFNα2a, moderately enhances IFNα2a cytotoxicity in sensitive cells. plos.org
GliomaHuman glioma cells, U251, LN18Reduces proliferation, induces apoptosis, reduces H3K9 methylation, sensitizes cells to temozolomide, enhances cytotoxic effect on glioma stem-like cells. researchgate.netjcancer.orgmdpi.comfrontiersin.org
Nasopharyngeal CarcinomaNasopharyngeal carcinoma cellsSuppresses cell proliferation by inhibiting autophagic flux. researchgate.net
Bladder CancerBladder cancer cellsShows anticancer activity by reducing cell proliferation and inducing apoptosis. researchgate.netjcancer.org
NeuroblastomaNeuroblastoma cellsShows anticancer activity by reducing cell proliferation and inducing apoptosis. researchgate.netresearchgate.net
Renal CancerRenal cancer cellsInhibits cell proliferation and induces apoptosis. jcancer.org
Ewing's SarcomaIn vitro models, mouse modelsDecreases cell proliferation, inhibits metastatic processes (migration, adhesion, invasion, clonogenic capacity), slows primary tumor growth, reduces metastatic development in vivo. idibell.cat
Breast CancerMCF-7 cellsIncreases sensitivity to ionizing radiation. researchgate.net
Pancreatic Ductal AdenocarcinomaPDAC cells (in vitro and in vivo)Significantly inhibits growth, induces apoptosis, inhibits GLS-mediated cellular redox balance. nih.gov
Hepatocellular CarcinomaHepG2 cellsDecreases HIF-1α levels, inhibits VEGF-induced angiogenesis in vitro, ex vivo, and in vivo. nih.govnih.gov

Infectious Diseases

This compound has also shown activity in the context of infectious diseases, particularly against malaria parasites.

Antimalarial Activity (e.g., Plasmodium falciparum gametocyte development and transmission)

This compound has demonstrated rapid antimalarial activity against all blood stage forms of Plasmodium falciparum in culture. nih.govpnas.org It inhibits P. falciparum 3D7 parasites with reported IC50 values around 100 nM, which are significantly more potent than its apparent IC50 towards some human and mouse cell lines. nih.govpnas.org this compound and its derivative TM2-115 displayed potent in vitro activity against drug-sensitive laboratory strains and multidrug-resistant field isolates of P. falciparum, including artemisinin-refractory isolates, with IC50s of <50 nM. asm.org Activities against ex vivo clinical isolates of both P. falciparum and Plasmodium vivax were similar, with potencies of 300 to 400 nM. asm.org The compound irreversibly arrested parasite growth at all stages of the intraerythrocytic life cycle. nih.govpnas.org A decrease in parasite viability (>40%) was observed after a 3-hour incubation with 1 µM this compound, leading to complete parasite killing after a 12-hour incubation. nih.govpnas.org

This compound also significantly impairs Plasmodium falciparum gametocyte maturation and reduces the formation of gametes and zygotes. nih.govmdpi.comnih.gov Treatment of blood stage parasites with this compound resulted in impaired intraerythrocytic replication, gametocyte development, and gametogenesis. biorxiv.orgasm.orgresearchgate.net Comparative transcriptomics between this compound-treated and untreated gametocytes demonstrated deregulation of various genes, particularly affecting antigenic variation, translation, and host cell remodeling. biorxiv.orgasm.orgresearchgate.net In gametocytes, this compound treatment particularly reduced H3K4me3 methylation, suggesting it might affect this active mark. mdpi.comnih.gov Treatment of early gametocytes with this compound significantly reduced the numbers of stage IV and V gametocytes formed. nih.gov

Data Table: Antimalarial Activity of this compound

Parasite SpeciesStage TargetedIC50 / EffectKey FindingsSource
Plasmodium falciparumAll blood stage forms (in culture)~100 nM (3D7 strain); <50 nM (drug-sensitive and multidrug-resistant isolates)Rapid and irreversible parasite killing, effective against artemisinin-refractory isolates. nih.govpnas.orgasm.org
Plasmodium falciparumEx vivo clinical isolates300-400 nMSimilar potency against clinical isolates. asm.org
Plasmodium falciparumGametocyte development and transmissionImpaired maturation, reduced formation of gametes and zygotes, affects H3K4me3.Modulates gene expression during gametocyte development, affects genes related to antigenic variation, translation, and host cell remodeling. nih.govmdpi.comnih.govbiorxiv.orgasm.orgresearchgate.net
Plasmodium vivaxEx vivo clinical isolates300-400 nMSimilar potency against clinical isolates. asm.org
Plasmodium bergheiIn vivo mouse modelTM2-115 (derivative) showed reduced parasitemia.Suggests activity in a murine model of infection, supporting further in vivo studies targeting histone methylation. nih.govpnas.org

Reactivation of Latent HIV-1 Expression

The persistence of latent HIV-1 provirus in resting CD4+ T cells is a major barrier to achieving a cure for HIV/AIDS annualreviews.org. Epigenetic mechanisms, including histone methylation, contribute to the transcriptional silencing of the integrated HIV-1 genome annualreviews.orgnih.gov. Studies have demonstrated that the histone H3 Lys(9) methyltransferase G9a is involved in the transcriptional repression and maintenance of latency of the HIV-1 provirus nih.govcapes.gov.br. G9a promotes repressive dimethylation at H3K9 in the vicinity of the HIV-1 long terminal repeat (LTR) promoter nih.govcapes.gov.br.

This compound, as a specific inhibitor of G9a, has shown the ability to reactivate latent HIV-1 expression annualreviews.orgnih.govcapes.gov.brresearchgate.netnih.gov. Research using latently infected cell lines, such as ACH-2 and OM10.1, demonstrated that treatment with this compound could reactivate HIV-1 expression nih.govcapes.gov.br. This reactivation is associated with the down-regulation of H3K9me2 levels researchgate.netnih.gov. Furthermore, this compound could efficiently reactivate latent HIV-1 genes in a variety of cells nih.gov. These findings suggest that G9a-mediated chromatin silencing plays a critical role in the establishment of latent HIV-1 provirus and that this compound can reverse this silencing, providing a potential strategy for "shock and kill" approaches aimed at eradicating the latent reservoir annualreviews.orgnih.govnih.gov.

Restoration of Exhausted CD8+ T cells in Chronic Viral Infections (e.g., HCV)

Chronic viral infections, such as Hepatitis C Virus (HCV), often lead to a state of exhaustion in virus-specific CD8+ T cells, characterized by impaired effector functions and altered gene expression profiles mdpi.commdpi.comnih.gov. This exhausted state contributes to the inability of the immune system to clear the persistent infection mdpi.commdpi.com.

Preclinical investigations have indicated that this compound may play a role in restoring the function of exhausted CD8+ T cells in the context of chronic viral infections. Specifically, this compound has been reported to restore metabolic and antiviral function in exhausted CD8+ T cells isolated from patients with chronic HCV infection tocris.com. While the precise mechanisms underlying this restoration are still being elucidated, the epigenetic modulating activity of this compound, particularly its effect on histone methylation, may contribute to the reversal of the transcriptional programs associated with T cell exhaustion mdpi.com. This suggests a potential therapeutic avenue for improving immune responses in chronic viral diseases.

Neuropsychiatric Disorders

Epigenetic dysregulation is increasingly implicated in the pathogenesis of neuropsychiatric disorders, including schizophrenia mdpi.com. Altered histone methylation patterns, particularly at H3K9, have been observed in postmortem brain tissue from individuals with schizophrenia mdpi.comresearchgate.net.

Modulation of Gene Expression in Schizophrenia Models (e.g., BDNF9a, Gad67)

Studies using preclinical models and cells from patients with schizophrenia have investigated the effects of this compound on gene expression relevant to the disorder. This compound has been shown to reduce promoter-specific H3K9me2 levels and global methylation in peripheral blood cells of schizophrenia patients mdpi.comresearchgate.net. This reduction in repressive methylation is associated with altered expression of several genes mdpi.comresearchgate.net.

In both human peripheral blood mononuclear cells (PBMCs) from individuals with and without schizophrenia and in mouse models, this compound treatment led to the upregulation of mRNA levels of several genes, including Gad67 (Glutamic acid decarboxylase 67) and Bdnf9a (Brain-derived neurotrophic factor exon 9a) researchgate.netplos.orgnih.gov. Gad67 is involved in GABA synthesis, and reduced levels have been observed in the schizophrenic brain mdpi.com. Bdnf is a neurotrophin crucial for neuronal function and plasticity plos.org.

Data from studies show that this compound can significantly increase the mRNA expression of these genes. For example, in human PBMC cultures, this compound significantly upregulated GAD67 mRNA in both control individuals and participants with schizophrenia plos.orgnih.gov. In mouse models, different doses of this compound administered intraperitoneally also led to the upregulation of Gad67 and Bdnf9a mRNA levels in the cortex researchgate.netplos.orgnih.gov.

The observed changes in gene expression following this compound treatment suggest its potential to reverse some of the transcriptional alterations associated with schizophrenia, highlighting the potential therapeutic relevance of targeting histone methylation in this disorder researchgate.netplos.org.

GeneModel SystemEffect of this compound TreatmentReference
GAD67Human PBMCs (Control & Schizophrenia)Significant Upregulation plos.orgnih.gov
Gad67Mouse Cortex (Intraperitoneal Injection)Significant Upregulation researchgate.netplos.orgnih.gov
BDNF9aMouse Cortex (Intraperitoneal Injection)Significant Upregulation researchgate.netplos.orgnih.gov

Other Preclinical Disease Models

Beyond viral infections and neuropsychiatric disorders, the epigenetic modulating activity of this compound has been explored in other disease contexts characterized by aberrant cellular processes.

Pulmonary Arterial Hypertension (PASMCs proliferation and migration)

Pulmonary arterial hypertension (PAH) is a progressive disease characterized by the remodeling of the pulmonary vasculature, largely driven by excessive proliferation and migration of pulmonary arterial smooth muscle cells (PASMCs) nih.goversnet.orgresearchgate.net. Epigenetic alterations, including changes in histone methylation, are implicated in the pathogenesis of PAH ersnet.orgphysiology.org.

Studies have shown that this compound inhibits the proliferation and migration of PASMCs nih.govnih.gov. In ovine fetal PASMCs, inhibition of G9a by this compound reduced cell proliferation and induced cell cycle arrest in the G1 phase nih.govnih.gov. This was accompanied by increased expression of p21, a cyclin-dependent kinase inhibitor nih.govnih.gov. This compound treatment also inhibited platelet-derived growth factor (PDGF)-induced PASMC proliferation and migration, a key signaling pathway involved in vascular remodeling in PAH nih.govnih.gov. Furthermore, this compound markedly inhibited the contractility of fetal PASMCs nih.govnih.gov.

These findings suggest that targeting G9a with inhibitors like this compound could be a potential therapeutic strategy to attenuate the abnormal proliferation and migration of PASMCs, thereby mitigating vascular remodeling in PAH nih.goversnet.orgresearchgate.netnih.gov.

Cellular ProcessEffect of this compound Treatment (Ovine Fetal PASMCs)Reference
ProliferationReduced nih.govnih.gov
MigrationInhibited (especially PDGF-induced) nih.govnih.gov
ContractilityMarkedly Inhibited nih.govnih.gov
Cell CycleG1 arrest nih.govnih.gov
p21 ExpressionIncreased nih.govnih.gov

Pancreatic Cancer (inflammatory pathways)

Pancreatic cancer, particularly pancreatic ductal adenocarcinoma (PDAC), is an aggressive malignancy characterized by a complex tumor microenvironment involving inflammatory signaling nih.govoaepublish.combiorxiv.org. Epigenetic alterations and the activity of histone methyltransferases like G9a have been linked to cancer progression and the modulation of inflammatory pathways nih.govresearchgate.net.

Research indicates that G9a is involved in regulating inflammatory pathways researchgate.net. While direct studies specifically detailing this compound's effects on inflammatory pathways in pancreatic cancer models were not extensively found in the provided search results, its role as a G9a inhibitor suggests a potential influence. G9a inhibition has been shown to affect the expression of pro-inflammatory cytokines in other contexts researchgate.net. Additionally, this compound has demonstrated antitumor activity in various cancer cell models, including inducing apoptosis and decreasing proliferation medchemexpress.comnih.govmedchemexpress.com. Given the known interplay between epigenetic modifications, inflammatory signaling, and cancer development, the inhibition of G9a by this compound may indirectly impact inflammatory pathways within the pancreatic tumor microenvironment. Further research is needed to fully elucidate the specific effects of this compound on inflammatory pathways in pancreatic cancer models.

Methodological Approaches in Bix 01294 Research

In Vitro Biochemical Assays for HMTase Activity (e.g., DELFIA, MS-based assays)

The initial identification and characterization of BIX 01294 as a histone methyltransferase (HMTase) inhibitor were largely dependent on robust in vitro biochemical assays. These assays are crucial for determining the potency and selectivity of enzyme inhibitors.

One of the key high-throughput screening (HTS) methods used is the Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) . This technique was instrumental in the discovery of this compound from a chemical library. researchgate.net The DELFIA-based HTS for G9a activity typically involves the use of a biotinylated histone H3 peptide substrate and S-adenosyl-L-methionine (SAM) as a methyl donor. The resulting dimethylated H3K9 product is then detected by a europium-labeled antibody, allowing for a quantifiable fluorescent signal that is inversely proportional to the inhibitory activity of the test compound. researchgate.net

Mass spectrometry (MS)-based assays offer a highly reliable and direct method for measuring HMTase activity and inhibition. These assays can precisely quantify the formation of methylated products and provide detailed kinetic information. The IC50 values obtained from MS-based assays are often considered a gold standard for inhibitor potency and are comparable to those derived from other methods like radioisotope-based assays. nih.gov

Another common method is the radioisotope-based filter-binding assay , such as the HotSpot platform. This assay utilizes tritiated SAM ([³H]-SAM) as the methyl donor. The radiolabeled methyl group is transferred to the histone substrate, which is then captured on a filter paper. The amount of radioactivity incorporated is directly proportional to the enzyme's activity, allowing for the calculation of IC50 values for inhibitors like this compound. nih.gov For instance, the IC50 of this compound for G9a has been determined to be approximately 1.7-1.9 µM, and for GLP, around 0.7 µM, using such biochemical assays. stemcell.comabcam.com

Assay TypePrincipleApplication in this compound ResearchKey Findings
DELFIA Time-resolved fluorescence immunoassay detecting the methylated histone product.High-throughput screening (HTS) to identify G9a inhibitors from chemical libraries. researchgate.netLed to the initial discovery of this compound as a potent G9a inhibitor. researchgate.netstemcell.com
MS-based Assays Direct detection and quantification of methylated peptide substrates by mass spectrometry.Provides accurate IC50 values and confirms inhibitory activity. nih.govConfirms the potency of this compound against G9a and GLP. unc.edu
Radioisotope-based Assays (e.g., HotSpot) Measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate. nih.govDetermination of IC50 values and enzyme kinetics. nih.govEstablished IC50 values for this compound against G9a (1.7-1.9 µM) and GLP (0.7 µM). stemcell.comabcam.com

Cell-Based Assays for Epigenetic and Cellular Readouts

To understand the effects of this compound within a biological context, a variety of cell-based assays are employed. These assays measure the compound's impact on histone methylation, gene expression, and fundamental cellular processes.

Western Blot analysis is a fundamental technique used to detect changes in global histone methylation levels. Treatment of various cell lines with this compound has been shown to cause a significant reduction in the levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2). nih.govnih.govdaneshyari.com This method provides a direct visualization of the target engagement and functional outcome of G9a/GLP inhibition in cells. Additionally, Western blotting is used to assess the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, caspase-3) and cell cycle regulation (e.g., p21), demonstrating that this compound can induce apoptosis and cause cell cycle arrest. nih.govdaneshyari.comresearchgate.net

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is utilized to measure changes in the expression of specific genes following this compound treatment. Studies have shown that this compound can upregulate the mRNA levels of certain genes, such as tumor suppressor genes, by reversing the repressive H3K9me2 mark at their promoter regions. nih.govmdpi.comnih.gov

Flow Cytometry is a powerful tool for analyzing cellular responses to this compound at a single-cell level. It is widely used to quantify apoptosis by staining cells with markers like Annexin V and propidium (B1200493) iodide. d-nb.infobdbiosciences.com Furthermore, flow cytometry is employed to analyze the cell cycle distribution, revealing that this compound can induce cell cycle arrest, often in the G0/G1 phase. nih.govdaneshyari.com

Chromatin Immunoprecipitation (ChIP) assays are essential for investigating the effect of this compound on histone methylation at specific gene loci. ChIP followed by qPCR (ChIP-qPCR) has demonstrated that this compound treatment leads to a reduction of H3K9me2 at the promoter regions of G9a target genes. nih.govnih.gov This provides a direct link between the inhibition of G9a/GLP activity and the transcriptional regulation of specific genes.

Assay TypePrincipleApplication in this compound ResearchKey Findings
Western Blot Antibody-based detection of specific proteins.Measures global H3K9me2 levels and expression of apoptosis/cell cycle proteins. nih.govresearchgate.netThis compound reduces global H3K9me2 and modulates proteins like Bcl-2, Bax, and p21. nih.govdaneshyari.com
RT-qPCR Quantification of mRNA levels for specific genes.Examines the effect of this compound on gene expression. nih.govnih.govShows upregulation of G9a target genes upon treatment. nih.govmdpi.com
Flow Cytometry Multi-parameter analysis of single cells in suspension.Quantifies apoptosis and analyzes cell cycle distribution. nih.govd-nb.infoDemonstrates induction of apoptosis and G0/G1 cell cycle arrest. nih.govdaneshyari.com
ChIP Immunoprecipitation of chromatin to study protein-DNA interactions.Measures H3K9me2 levels at specific gene promoters. nih.govConfirms reduced H3K9me2 at G9a target gene loci. nih.gov

Preclinical Animal Models (e.g., mouse xenograft models, transgenic models, SCNT models)

To evaluate the in vivo efficacy and biological effects of this compound, various preclinical animal models have been utilized. These models are critical for translational research and for understanding the compound's potential as a therapeutic agent.

Mouse xenograft models are commonly used in cancer research to assess the anti-tumor activity of compounds. nih.govoncotarget.com In these models, human cancer cells are implanted into immunodeficient mice, which then develop tumors. youtube.com The administration of this compound to these mice allows researchers to study its effects on tumor growth and progression in a living organism. These models are invaluable for preclinical validation of a compound's therapeutic potential. youtube.com

Transgenic models can be engineered to study the role of specific genes and pathways in development and disease. While specific transgenic models designed solely for this compound research are less common, existing models with altered epigenetic landscapes can be used to understand the context-dependent effects of G9a/GLP inhibition.

Somatic Cell Nuclear Transfer (SCNT) models have also been a subject of this compound research. H3K9me2 hypermethylation is a significant barrier to successful cellular reprogramming in SCNT. nih.gov Studies have explored the use of this compound to reduce these repressive histone marks and improve the efficiency of reprogramming, although its cellular toxicity has been a noted concern in this application. nih.gov

Combinatorial Therapeutic Strategies (e.g., with HDAC inhibitors, calcium channel agonists)

To enhance the therapeutic efficacy of this compound and overcome potential resistance mechanisms, researchers have explored its use in combination with other therapeutic agents.

The combination of this compound with Histone Deacetylase (HDAC) inhibitors is a rational approach based on the interplay between histone methylation and acetylation in regulating chromatin structure and gene expression. nih.govnih.gov Preclinical studies suggest that combining inhibitors of these two key epigenetic modifying enzyme families can lead to synergistic anti-cancer effects. youtube.comyoutube.com The rationale is that inhibiting both G9a/GLP and HDACs can more effectively reactivate silenced tumor suppressor genes.

Other novel combinations have also been investigated. For example, combining this compound with calcium channel agonists has been explored in the context of cellular reprogramming, where modulating intracellular signaling pathways in conjunction with epigenetic modifiers can enhance the efficiency of generating induced pluripotent stem cells.

High-Throughput Screening Contexts for Compound Identification

The discovery of this compound is a direct outcome of High-Throughput Screening (HTS) . researchgate.netstemcell.com HTS involves the rapid, automated testing of large numbers of chemical compounds to identify those that have a desired biological activity. plos.orgnih.gov In the case of this compound, a chemical library was screened for inhibitors of the G9a histone methyltransferase using a biochemical assay, likely the DELFIA method. researchgate.netnih.gov This approach allows for the efficient identification of "hit" compounds from vast and diverse chemical libraries, which can then be further characterized and optimized into lead compounds for drug development. researchgate.net

Structural Biology Techniques (e.g., X-ray Crystallography of this compound-protein complexes)

Understanding the precise molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design and optimization. X-ray crystallography has been a pivotal technique in the study of this compound. mdpi.comtechnologynetworks.comyoutube.com

Researchers have successfully determined the crystal structure of the catalytic SET domain of GLP in a complex with this compound and the cofactor S-adenosyl-L-homocysteine (AdoHcy). nih.govnih.gov This structural data revealed that this compound binds in the substrate peptide groove, mimicking the binding of the histone H3 peptide. stemcell.comnih.gov The inhibitor is held in place by a series of interactions, including planar stacking, polar hydrogen bonds, and van der Waals forces with residues specific to G9a and GLP. nih.gov This detailed structural information explains the compound's mechanism of action as a competitive inhibitor and provides a blueprint for the design of next-generation inhibitors with improved potency and selectivity. unc.edu

Considerations and Limitations in the Use of Bix 01294 As a Research Tool

Potency and Cellular Efficacy Limitations

BIX 01294 functions as a reversible, competitive inhibitor with the peptide substrate of G9a and GLP. nih.govnih.gov Its inhibitory activity is in the micromolar range. Reported IC50 values—the concentration of an inhibitor required to reduce enzyme activity by half—vary slightly across studies but consistently fall in the low micromolar range. For instance, IC50 values have been reported as 1.7 µM for G9a and 0.7 µM or 0.9 µM for GLP. nih.govmedchemexpress.com Another assay found an IC50 of 2.7 µM for G9a in a cell-free context. selleckchem.com

While this compound effectively reduces global levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) in cellular assays, its efficacy is constrained by its modest potency and associated cytotoxicity. researchgate.netnih.govnih.gov Studies in various cancer cell lines have shown that this compound can inhibit cell proliferation, arrest the cell cycle, and induce apoptosis or autophagy, but often at concentrations that also induce significant cell death. nih.govjcancer.orgnih.gov This narrow therapeutic window presents a significant challenge. For example, one study noted a poor separation between the concentrations needed for functional potency (reducing H3K9me2) and those causing cellular toxicity, with a toxicity/function ratio of less than 6. nih.gov This overlap makes it difficult to distinguish between effects caused by specific inhibition of G9a/GLP and those resulting from general cellular stress or toxicity. Consequently, researchers must carefully determine a working concentration that minimizes cytotoxicity while still achieving the desired epigenetic modification. nih.gov

Table 1: Reported In Vitro Potency of this compound
Target EnzymeIC50 Value (µM)Source
G9a1.7 medchemexpress.com
GLP0.7 - 0.9 nih.govmedchemexpress.com
G9a2.7 selleckchem.com

Specificity and Off-Target Effects

This compound is often described as a selective inhibitor of G9a and GLP. nih.govmedchemexpress.com It was shown to have minimal effects on other histone methyltransferases like SUV39H1 and PRMT1 at concentrations effective against G9a. nih.gov One report indicated it displays no significant activity at other histone methyltransferases at concentrations up to 37 μM. The structural basis for its selectivity lies in its ability to bind to a substrate peptide groove where it is positioned by residues specific to G9a and GLP. nih.gov

Despite this, caution is warranted when interpreting results due to potential off-target effects, especially at the higher micromolar concentrations often used in cell-based studies. For instance, this compound has been found to inhibit H3K36 methylation by oncoproteins NSD1, NSD2, and NSD3, although with much lower potency (IC50 values in the 40 - 112 μM range). selleckchem.com Furthermore, research into analogues of this compound has revealed that the quinazoline (B50416) scaffold can be modified to inhibit other epigenetic regulators. Chemical modifications to the this compound structure have produced compounds that lose their G9a inhibitory activity and instead become selective inhibitors of the DNA methyltransferase DNMT3A. plos.orgnih.gov This finding suggests that the core structure of this compound has the potential to interact with other enzyme classes, raising the possibility of uncharacterized off-target activities that could confound experimental outcomes.

Table 2: Known Specificity Profile of this compound
TargetActivitySource
G9a / GLPPrimary targets (low µM IC50) nih.govmedchemexpress.com
Other Histone Methyltransferases (e.g., SUV39H1, PRMT1)No significant activity observed nih.govselleckchem.com
NSD1, NSD2, NSD3Inhibition at high µM concentrations (40-112 µM)
DNMT3AInactive, but analogues show activity plos.orgnih.gov

Comparison to More Potent and Selective G9a Inhibitors

The limitations of this compound spurred the development of second-generation G9a/GLP inhibitors with vastly improved pharmacological properties. nih.gov Compounds such as UNC0638, UNC0642, and A-366 were developed based on the crystal structure of GLP in complex with this compound and represent a significant advancement in the field. nih.govnih.gov

These newer inhibitors exhibit potency in the nanomolar range, making them several orders of magnitude more potent than this compound. selleckchem.com

UNC0638 is a potent chemical probe with IC50 values of <15 nM for G9a and 19 nM for GLP. selleckchem.commedchemexpress.com It is significantly more potent than this compound in reducing cellular H3K9me2 levels and demonstrates a much better separation of functional potency and toxicity, with a toxicity/function ratio greater than 100. nih.gov

UNC0642 is another highly potent and selective inhibitor with IC50 values of less than 2.5 nM for both G9a and GLP. selleckchem.commedchemexpress.com It was specifically optimized to have improved pharmacokinetic properties suitable for in vivo animal studies, a significant advantage over earlier compounds. nih.govnih.gov

A-366 is also a potent and selective G9a/GLP inhibitor with IC50 values of 3.3 nM for G9a and 38 nM for GLP. selleckchem.com It displays over 1000-fold selectivity for G9a/GLP compared to 21 other methyltransferases. selleckchem.com

The superior potency, selectivity, and well-characterized profiles of these newer compounds make them more reliable tools for studying the specific functions of G9a and GLP, reducing the likelihood of off-target effects and cellular toxicity that can complicate data interpretation with this compound. nih.gov

Table 3: Comparison of this compound with Newer G9a/GLP Inhibitors
CompoundG9a IC50GLP IC50Selectivity ProfileSource
This compound~1.7 - 2.7 µM~0.7 - 0.9 µMGood, but some off-targets at higher concentrations medchemexpress.comselleckchem.com
UNC0638&lt;15 nM19 nMHighly selective over other epigenetic/non-epigenetic targets selleckchem.commedchemexpress.com
UNC0642&lt;2.5 nM&lt;2.5 nM>300-fold selective over a broad range of kinases, GPCRs, etc. selleckchem.commedchemexpress.com
A-3663.3 nM38 nM>1000-fold selective over 21 other methyltransferases selleckchem.com

Challenges in Translational Research

Translational research aims to bridge the gap between basic science discoveries and clinical applications. nih.gov The use of this compound in this context is fraught with challenges due to the limitations outlined above. For any compound to progress into preclinical and clinical development, it must possess favorable pharmacological properties, including high potency, specificity, and a good safety profile.

This compound's low micromolar potency means that higher concentrations are required to achieve a biological effect, which increases the risk of engaging off-target molecules and inducing toxicity. nih.gov The poor separation between its effective and toxic doses further complicates its potential for in vivo use. Even its more advanced successor, UNC0638, was deemed unsuitable for animal studies due to poor pharmacokinetic properties, highlighting the significant optimization required for a compound to be viable in a preclinical setting. nih.govnih.gov The development of UNC0642 was a direct response to this challenge, as it was engineered to have improved in vivo characteristics. nih.gov Given that this compound is a less optimized, first-generation inhibitor, it is highly unlikely to possess the necessary drug-like properties for successful translational development. Therefore, while this compound remains a useful tool for in vitro proof-of-concept studies, its direct preclinical and therapeutic implications are minimal, and it should be considered a foundational research compound rather than a candidate for translational medicine.

Q & A

Q. What is the primary biochemical mechanism of BIX 01294, and how does it selectively inhibit histone methyltransferases?

this compound is a non-competitive inhibitor of G9a and GLP histone lysine methyltransferases (HKMTs), targeting their enzymatic activity without binding to the cofactor S-adenosylmethionine (SAM). It reduces H3K9me2 levels by blocking the transfer of methyl groups to histone H3 at lysine 9, a key epigenetic modification linked to gene silencing. Selectivity for G9a/GLP over other HKMTs (e.g., NSD1/2/3) is concentration-dependent, with IC50 values of 1.7 μM for G9a and 38 μM for NSD1 .

Q. How can researchers validate the specificity of this compound in cell culture models?

  • Perform Western blotting to quantify H3K9me2 and H3K27me2 levels before/after treatment.
  • Use knockdown/knockout controls (e.g., G9a-deficient cells) to confirm on-target effects.
  • Pair with SAM supplementation assays to rule out indirect effects on methylation pathways.
  • Validate off-target activity using methyltransferase activity panels (e.g., NSD1/2/3 inhibition at higher doses) .

Q. What are the recommended concentrations and treatment durations for in vitro studies?

Typical doses range from 1–10 μM for 24–72 hours in mammalian cell lines (e.g., HEK293, myeloma cells). Higher concentrations (>20 μM) may induce cytotoxicity unrelated to G9a inhibition. For iPSC induction, protocols often use 0.5–2 μM this compound combined with other small molecules (e.g., TGF-β inhibitors) .

Advanced Research Questions

Q. How does this compound synergize with other apoptotic inducers (e.g., TRAIL) in cancer models?

In multiple myeloma cells (NCI-H929, U266), this compound (10 μM) enhances TRAIL-induced apoptosis by 80% in 2D cultures and 70–80% in 3D models. This synergy arises from this compound-mediated downregulation of anti-apoptotic proteins (e.g., c-FLIP) and epigenetic priming of death receptors. Experimental design should include dose-response matrices and caspase-3 activation assays to quantify synergy .

Q. What experimental controls are critical when studying this compound in noise-induced hearing loss models?

  • Vehicle controls : DMSO at equivalent volumes (e.g., 0.5 mL/kg in mice).
  • Timing controls : Administer this compound 30 minutes pre-noise exposure to maximize efficacy.
  • Histological validation : Quantify outer hair cell (OHC) survival and inner hair cell (IHC) ribbon counts via cochlear whole mounts.
  • Auditory brainstem response (ABR) thresholds to confirm functional recovery (e.g., 23–28 dB attenuation at 16–32 kHz) .

Q. How can contradictory data on this compound’s neuroprotective effects be reconciled?

Discrepancies arise from timing of administration and model specificity . For example, in ethanol-induced neurotoxicity, this compound pre-treatment (30 minutes before ethanol) prevents H3K9me2 elevation and caspase-3 activation, whereas post-treatment fails. Use time-course experiments and tissue-specific H3K9me2 quantification to resolve context-dependent outcomes .

Q. What methodologies optimize this compound delivery in vivo while minimizing toxicity?

  • Intraperitoneal injection : 5 mg/kg in mice, dissolved in DMSO/saline (1:4 ratio), administered daily for 7–14 days.
  • Pharmacokinetic profiling : Monitor plasma half-life (t1/2 ≈ 2.5 hours) and brain penetration via LC-MS.
  • Toxicity screening : Assess body weight, fur condition, and baseline hearing thresholds to exclude off-target effects .

Methodological Guidance

Q. How should researchers address batch-to-batch variability in this compound?

  • Verify purity (≥98% by HPLC) and solubility (60 mg/mL in water, 100 mM in DMSO).
  • Pre-test each batch in a dose-response assay using H3K9me2 as a biomarker.
  • Store lyophilized powder at -20°C with desiccant to prevent hydrolysis .

Q. What statistical approaches are recommended for analyzing this compound’s epigenetic effects?

  • Use two-way ANOVA to compare treatment groups (e.g., this compound vs. vehicle) across multiple time points.
  • Apply Bonferroni correction for pairwise comparisons (e.g., H3K9me2 levels in different cochlear regions).
  • Report effect sizes (e.g., Cohen’s d) to highlight biological significance beyond p-values .

Q. How to design a study investigating this compound’s role in metabolic reprogramming of CD8+ T cells?

  • Combine RNA-seq (for transcriptional profiling) and Seahorse assays (metabolic flux analysis).
  • Include functional readouts : IFN-γ secretion, viral clearance in HCV models.
  • Cross-validate findings with G9a knockout T cells to confirm mechanism .

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